pseudonajatoxin b
CAS No.: 110068-86-5
Cat. No.: VC0218226
Molecular Formula: C18H21NO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110068-86-5 |
---|---|
Molecular Formula | C18H21NO |
Molecular Weight | 0 |
Introduction
Structural Characteristics
Pt-b exhibits a distinctive architecture shared with other α-neurotoxins but with unique modifications. Key structural features include:
Primary Sequence and Disulfide Bonds
Pt-b consists of a single polypeptide chain of 71 amino acids, stabilized by five disulfide bridges . This structure is characteristic of long-chain α-neurotoxins, which typically range between 68–74 residues . Notably, Pt-b contains proline residues at positions 49 and 54, where valine is more commonly found in homologous toxins . An additional amino acid in the loop between Cys-46 and Cys-58 further distinguishes Pt-b from related toxins .
Sequence Homology
Feature | Pseudonajatoxin b | Taipoxin (α-subunit) | Paradoxin (α-subunit) |
---|---|---|---|
Length (aa) | 71 | 74 | 74 |
Disulfide Bonds | 5 | 5 | 5 |
Proline at Position 49 | Yes | No | No |
Proline at Position 54 | Yes | No | No |
Data compiled from structural studies .
Pharmacological Profile
While direct pharmacodynamic studies on Pt-b are scarce, its classification as an α-neurotoxin informs its putative mechanism:
Target Specificity
Pt-b binds with high affinity to nAChRs, particularly muscular and neuronal subtypes . Long-chain α-neurotoxins typically exhibit picomolar binding affinities, as demonstrated by recombinant Pt-b variants (IC₅₀ = 3 × 10⁻⁸ M for muscular nAChRs) . This competitive inhibition disrupts cholinergic signaling, leading to neuromuscular paralysis .
Toxicity Data
Recombinant Pt-b demonstrates acute lethality in mice, with an LD₅₀ of 0.15 µg/g (0.15 mg/kg) . This potency rivals other Pseudonaja toxins, including presynaptic phospholipase A₂ neurotoxins like textilotoxin . Table 2 compares Pt-b’s toxicity with related toxins:
Toxin | LD₅₀ (mg/kg) | Primary Target |
---|---|---|
Pseudonajatoxin b | 0.15 | Muscular nAChRs |
Textilotoxin | 1.0 | Presynaptic terminals |
Taipoxin (α-subunit) | 0.10 | Muscular nAChRs |
Data sourced from venom studies .
Geographic Variation in Venom Composition
Pt-b expression varies significantly across P. textilis populations, with implications for antivenom efficacy:
Regional Distribution
South Australian P. textilis venom contains up to 100-fold higher Pt-b concentrations than Queensland specimens . This geographic disparity may reflect evolutionary pressures tied to prey ecology or predator resistance.
Functional Implications
The upregulation of Pt-b in South Australian venom correlates with its dominance in neurotoxic activity, while Queensland populations rely more on presynaptic toxins like textilotoxin . Table 3 illustrates regional differences:
Region | Pt-b Expression | Dominant Toxin Type |
---|---|---|
South Australia | High | Postsynaptic α-neurotoxins |
Queensland | Low | Presynaptic PLA₂ toxins |
Data derived from proteomic analyses .
Research Findings and Toxicity Data
Antivenom Neutralization Challenges
Brown snake antivenom (BS-AV) demonstrates limited neutralization capacity against Pt-b, particularly in South Australian venom . This inefficiency highlights the need for region-specific antivenom formulations.
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